
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound featuring multiple heterocyclic rings. Its structure combines pyrazole, oxadiazole, and oxazole rings, along with a benzenesulfonamide moiety. This unique arrangement offers rich potential for various applications, especially in medicinal and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde
Reagents: : 1-ethyl-1H-pyrazole, N-chlorosuccinimide (NCS), dimethylformamide (DMF)
Conditions: : Reflux
Step 2: Formation of the oxadiazole ring
Reagents: : 1-ethyl-1H-pyrazole-4-carbaldehyde, hydroxylamine hydrochloride, acetic anhydride
Conditions: : Reflux, acetic acid as solvent
Step 3: Coupling with benzenesulfonamide
Reagents: : 3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, 4-chloromethylbenzenesulfonamide
Conditions: : Base such as potassium carbonate (K2CO3), acetonitrile as solvent
Step 4: Formation of the oxazole ring
Reagents: : 4-(2-methyloxazol-4-yl)amine, coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Conditions: : Room temperature, dichloromethane (DCM) as solvent
Industrial Production Methods
Industrial methods would likely scale up the laboratory synthesis routes by optimizing reaction conditions, solvents, and reagents to improve yield and purity while ensuring cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation
It may undergo oxidation to form oxadiazole N-oxide under appropriate conditions.
Reduction
Potential reduction of the oxadiazole ring to an oxadiazoline derivative.
Substitution
Electrophilic aromatic substitution can occur on the benzenesulfonamide ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), catalytic conditions
Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4)
Substitution: : Halogenating agents like chlorine or bromine, often with a Lewis acid catalyst
Major Products
Oxidation: : N-oxide derivatives
Reduction: : Reduced oxadiazoline products
Substitution: : Halogenated benzenesulfonamides
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Antimicrobial Activity
- Compounds containing pyrazole and oxadiazole derivatives have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
2. Anticancer Properties
- Studies have shown that pyrazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The unique structure of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide may enhance its efficacy against specific cancer types .
3. Anti-inflammatory Effects
- Research has indicated that similar compounds possess anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .
4. Neuroprotective Effects
- Some studies suggest that pyrazole derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of several pyrazole derivatives similar to this compound against common pathogens. Results indicated that compounds with oxadiazole moieties exhibited enhanced activity against resistant strains of bacteria compared to traditional antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on cell lines representing various cancers demonstrated that compounds derived from this class significantly inhibited cell proliferation and induced apoptosis at low concentrations. These findings suggest a promising avenue for further development as anticancer therapeutics .
Wirkmechanismus
The compound may act by interacting with enzyme active sites, binding through its sulfonamide group, and altering enzyme activity. Its heterocyclic rings can engage in π-π stacking and hydrogen bonding with target biomolecules, disrupting normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1,3-oxazol-2-yl)benzenesulfonamide
N-(3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
Uniqueness
While structurally related compounds might share the oxadiazole and benzenesulfonamide cores, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is unique due to the combination of its ethyl-substituted pyrazole and methyloxazole rings. This uniqueness could translate into specific binding affinities and reaction pathways, setting it apart in research and industrial applications.
Biologische Aktivität
The compound N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a synthetic organic molecule that combines features of pyrazole, oxadiazole, and sulfonamide structures. These structural components are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The structure of the compound can be represented as follows:
Antibacterial Properties
Research has shown that derivatives of oxadiazole exhibit significant antibacterial activity. For instance, compounds containing the oxadiazole moiety have been evaluated against various bacterial strains. A study indicated that certain 1,3,4-oxadiazole derivatives demonstrated effective inhibition against Xanthomonas oryzae pv. oryzae, with control efficiencies surpassing traditional antibiotics like bismerthiazol and thiodiazole copper .
Table 1: Antibacterial Activity of Oxadiazole Derivatives
Compound | Disease Index (%) | Control Efficiency (%) |
---|---|---|
4a-2 | 16.7 | 68.6 ± 3.5 |
4a-3 | 22.2 | 62.3 ± 4.3 |
Bismerthiazol | 33.3 | 49.6 ± 3.1 |
Thiodiazole copper | 39.9 | 42.2 ± 3.0 |
This data suggests that the incorporation of the oxadiazole structure enhances the antibacterial efficacy of the compounds.
Antifungal and Antiviral Activity
In addition to antibacterial properties, compounds containing pyrazole and oxadiazole rings have shown antifungal and antiviral activities in various studies . The mechanism by which these compounds exert their effects often involves disruption of cellular processes in pathogens.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrazole ring may facilitate binding to active sites on these targets, while the sulfonamide group can enhance solubility and bioavailability.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- Study on Oxadiazole Derivatives : A study published in Chemistry Letters highlighted the synthesis of novel oxadiazole derivatives and their potential as antibacterial agents against rice bacterial leaf blight .
- In Vitro Studies : In vitro assays demonstrated that certain derivatives showed significant cytotoxicity against cancer cell lines, indicating potential anticancer properties .
Eigenschaften
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4S/c1-3-24-10-14(8-19-24)18-22-17(28-23-18)9-20-29(25,26)15-6-4-13(5-7-15)16-11-27-12(2)21-16/h4-8,10-11,20H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKMMEVNQLILIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)C4=COC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.